2-methyl-1H-pyrrolo[3,2-b]pyridine
CAS No.: 73177-35-2
Cat. No.: VC21122432
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-1H-pyrrolo[3,2-b]pyridine - 73177-35-2](/images/no_structure.jpg)
CAS No. | 73177-35-2 |
---|---|
Molecular Formula | C8H8N2 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 2-methyl-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3 |
Standard InChI Key | FTDBLXOLABKXNQ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N1)C=CC=N2 |
Canonical SMILES | CC1=CC2=C(N1)C=CC=N2 |
Basic Information and Identification
2-Methyl-1H-pyrrolo[3,2-b]pyridine is a small molecule with distinct structural features that make it valuable in medicinal chemistry research. The compound is identified through several standard identifiers that facilitate its recognition across chemical databases and literature.
Basic Identifiers
The compound can be unambiguously identified using the following information:
Parameter | Value |
---|---|
Common Name | 2-Methyl-1H-pyrrolo[3,2-b]pyridine |
CAS Registry Number | 73177-35-2 |
Molecular Formula | C8H8N2 |
Molecular Weight | 132.166 g/mol |
Synonyms | 2-Methyl-4-azaindole; 2-Methyl-1H-pyrrolo[3,2-b]pyridin |
PubChem CID | 11586310 |
SMILES Notation | CC1=CC2=C(N1)C=CC=N2 |
InChI Key | FTDBLXOLABKXNQ-UHFFFAOYSA-N |
The compound possesses a bicyclic structure with nitrogen atoms in both rings, which contributes to its chemical behavior and reactivity patterns .
Physical and Chemical Properties
Physical State and Appearance
2-Methyl-1H-pyrrolo[3,2-b]pyridine typically appears as a crystalline solid at room temperature. When purified, it presents as pale-brown to off-white crystals .
Thermodynamic Properties
The compound exhibits the following thermodynamic properties:
Property | Value | Reference |
---|---|---|
Melting Point | 193-194°C | |
Boiling Point | 282.8±20.0°C (Predicted) | |
Flash Point | 126.04°C | |
Density | 1.186±0.06 g/cm³ (Predicted) |
These thermodynamic parameters are crucial for determining appropriate handling conditions and potential applications in various chemical processes .
Solubility Characteristics
The compound shows reasonable solubility in common organic solvents including:
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Ethanol
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Dichloromethane
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N,N-dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
This solubility profile facilitates its use in various synthetic methodologies and biological assays .
Structural Features and Chemical Reactivity
2-Methyl-1H-pyrrolo[3,2-b]pyridine possesses distinctive structural characteristics that influence its chemical behavior.
Molecular Structure
The compound consists of a fused bicyclic system containing a pyrrole ring and a pyridine ring. The methyl group is positioned at the 2-position of the pyrrole component. The nitrogen in the pyrrole ring (position 1) is typically the most reactive site for substitution reactions .
Reactivity Profile
The reactivity of 2-methyl-1H-pyrrolo[3,2-b]pyridine is dominated by:
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The acidic N-H proton of the pyrrole ring that readily undergoes N-alkylation
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Electrophilic aromatic substitution reactions, primarily at positions 3 and 5
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Base-catalyzed reactions at the methyl group due to its relative acidity
This reactivity pattern makes it valuable as a synthetic intermediate for more complex structures .
Synthesis Methods
Various synthetic routes have been developed to prepare 2-methyl-1H-pyrrolo[3,2-b]pyridine, with several well-documented methods in the literature.
From 2-Chloropyridin-3-amine
One of the most common synthetic approaches involves a multi-step sequence starting from 2-chloropyridin-3-amine:
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Formation of ethyl 2-chloropyridin-3-yl carbamate
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Coupling with tributyl(prop-1-ynyl)stannane using Pd(Ph3P)4 catalyst
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Cyclization under basic conditions
The reaction sequence yields 2-methyl-1H-pyrrolo[3,2-b]pyridine with a yield of approximately 87% .
Base-Catalyzed Cyclization Method
An alternative synthetic method employs base-catalyzed cyclization:
Base | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|
Potassium tert-butoxide | DMF | 20°C | 4 hours | Moderate |
Sodium ethoxide (21% solution) | Ethanol | Reflux | 1.5 hours | High |
Potassium hydroxide | DMSO | 20°C | 12 hours | 44% |
The sodium ethoxide method appears to be particularly effective, providing the target compound as pale-brown crystals with good yield .
From Ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate
This approach involves:
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Treatment of ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate with sodium hydroxide
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Heating in ethanol at 80°C for 1.5 hours
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Extraction and purification to yield 2-methyl-1H-pyrrolo[3,2-b]pyridine
This method provides the target compound with excellent yield (87%) and high purity .
Analytical Characterization
Spectroscopic Data
NMR spectroscopy provides definitive structural confirmation of 2-methyl-1H-pyrrolo[3,2-b]pyridine:
1H NMR Data (CDCl3)
Signal (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
8.39 | dd | 1H | Pyridine C-H |
8.22 | br s | 1H | N-H |
7.55 | d | 1H | Aromatic C-H |
7.02 | dd | 1H | Aromatic C-H |
6.44 | s | 1H | Aromatic C-H |
2.51 | s | 3H | CH3 |
The characteristic methyl singlet at 2.51 ppm and the N-H signal at 8.22 ppm are diagnostic features in the 1H NMR spectrum .
Mass Spectrometry
Mass spectrometric analysis shows a molecular ion peak at m/z 133 (M+1), consistent with the molecular formula C8H8N2 .
Applications and Research Significance
Pharmaceutical Applications
2-Methyl-1H-pyrrolo[3,2-b]pyridine serves as an important scaffold in medicinal chemistry for the development of bioactive compounds:
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As a building block for acetyl-CoA carboxylase (ACC) inhibitors
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In the synthesis of enzyme inhibitors, particularly in cancer research
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As a precursor for compounds with potential anti-inflammatory activities
Synthetic Utility
The compound serves as a versatile intermediate in the preparation of more complex molecules:
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N-functionalization to produce derivatives such as 1-(4-chlorobenzyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine
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Halogenation to form compounds like 5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
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Carboxylation to form esters and amides with enhanced biological activities
Structure-Activity Relationship Studies
Related Derivatives
Several structurally related derivatives of 2-methyl-1H-pyrrolo[3,2-b]pyridine have been synthesized and characterized:
Halogenated Derivatives
Compound | CAS Number | Molecular Weight | Boiling Point |
---|---|---|---|
5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | 860362-49-8 | 166.61 | 313.6±37.0°C (Predicted) |
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | 1190319-51-7 | 211.06 | 320.6±37.0°C |
These halogenated derivatives exhibit modified physical properties and reactivity compared to the parent compound .
Carboxylic Acid Derivatives
Compounds such as 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 17288-35-6) and its methyl ester (CAS: 394223-19-9) represent important functionalized derivatives with enhanced reactivity and biological profiles .
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